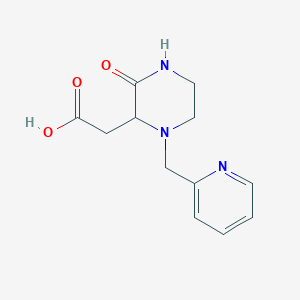

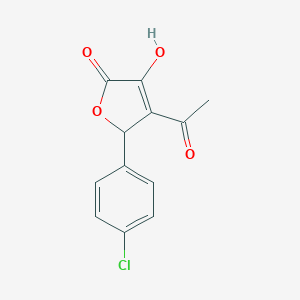

![molecular formula C13H15FN2O3 B359640 [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid CAS No. 1033399-99-3](/img/structure/B359640.png)

[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

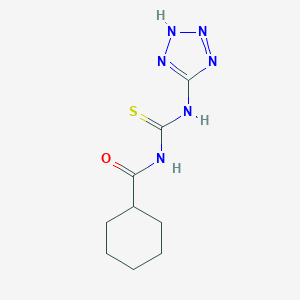

“[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid” is a specialty product used for proteomics research . It has a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly provided for this compound in the search results.科学的研究の応用

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have found clinical applications, primarily targeting depression, psychosis, or anxiety. These compounds, including buspirone and trazodone, undergo extensive metabolic transformations leading to 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This class of compounds demonstrates the complex interplay between pharmacodynamics and pharmacokinetics, highlighting the importance of metabolism and distribution in their therapeutic effects (Caccia, 2007).

Nucleophilic Aromatic Substitution in Drug Synthesis

The manipulation of arylpiperazine compounds through nucleophilic aromatic substitution plays a critical role in synthetic chemistry. This method enables the quantitative synthesis of various derivatives, showcasing the versatility of arylpiperazine compounds in creating pharmacologically active molecules with potential therapeutic applications (Pietra & Vitali, 1972).

Salicylic Acid Derivatives and COX-Inhibition

Salicylic acid derivatives, closely related in structure to arylpiperazine derivatives, exhibit significant anti-inflammatory and analgesic activities. These compounds, such as ASA, have been studied for their COX-inhibition properties, offering insights into the development of alternative compounds with reduced gastric toxicity (Tjahjono et al., 2022).

Antimicrobial and Antitubercular Applications

Piperazine derivatives have demonstrated efficacy in treating tuberculosis, with compounds like Macozinone showing promise in clinical studies. The targeted inhibition of essential bacterial enzymes by these derivatives underscores their potential in addressing drug-resistant bacterial strains (Makarov & Mikušová, 2020).

DNA Binding and Pharmacological Actions

Compounds like Hoechst 33258, which include piperazine derivatives, bind to the minor groove of DNA, indicating their utility in biological staining and potential as radioprotectors or topoisomerase inhibitors. This application illustrates the broad utility of arylpiperazine derivatives beyond their direct therapeutic uses (Issar & Kakkar, 2013).

作用機序

Target of Action

The primary targets of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid . Future studies should aim to elucidate these pathways to better understand the compound’s mechanism of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, half-life, and potential toxicity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these influences is crucial for optimizing the compound’s use in research and potential therapeutic applications.

特性

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c14-10-3-1-2-9(6-10)8-16-5-4-15-13(19)11(16)7-12(17)18/h1-3,6,11H,4-5,7-8H2,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUINKOTEGBAPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)

![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)

![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)

![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)